molecular formula C30H24N4O8 B000978 Azilsartan medoxomil CAS No. 863031-21-4

Azilsartan medoxomil

Cat. No. B000978
M. Wt: 568.5 g/mol
InChI Key: QJFSABGVXDWMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azilsartan medoxomil is an angiotensin II receptor antagonist approved by the FDA in 2011 for the treatment of hypertension. It demonstrates a high bioavailability of approximately 60%, with a half-life of around 11 hours. It is known for its effective blood pressure reduction and tolerability. Azilsartan medoxomil distinguishes itself by offering a tighter and longer-lasting binding to the AT1 receptor, potentially leading to a more effective reduction in blood pressure compared to other ARBs (Hjermitslev et al., 2017).

Synthesis Analysis

The synthesis of Azilsartan medoxomil has been optimized to improve its commercial viability. A novel synthesis route starting from amidoxime methyl ester to Azilsartan medoxomil has been developed, featuring a high overall yield and purity. This process underscores the innovative approaches to the synthesis of this compound, ensuring a high-quality and efficient production method (Garaga et al., 2015).

Molecular Structure Analysis

The molecular structure of Azilsartan medoxomil, a prodrug of Azilsartan, involves a selective and competitive binding to the AT1 subtype angiotensin II receptor. This binding mechanism promotes vasodilation and counteracts the effects of aldosterone, demonstrating the drug's targeted action at a molecular level (Azilsartan Medoxomil, 2020).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of Azilsartan and its selected potential impurities have been explored, providing insight into the process's complexity. Novel modifications in the synthesis process, including the transformation of the CN group into amidoxime moiety and subsequent reactions, have been identified. This research helps in understanding the formation of potential impurities and their management (Rádl et al., 2013).

Physical Properties Analysis

Azilsartan medoxomil's physical properties, including its stability under various conditions and its degradation pathway, have been studied through forced degradation experiments. These studies have identified degradation products and proposed their structures, offering insights into the drug's stability profile and the significance of maintaining its quality and safety (Swain et al., 2015).

Scientific Research Applications

  • General Efficacy in Hypertension Treatment : Azilsartan medoxomil is effective in treating hypertension, particularly due to its role as an angiotensin-II receptor blocker. This action helps in effectively managing high blood pressure (Chaplin & Mcinnes, 2013).

  • Comparison with Other Medications : At a dose of 80 mg, Azilsartan medoxomil shows superior efficacy compared to other ARBs like olmesartan and valsartan, without an increase in adverse events (White et al., 2011).

  • Safety Profile and Effectiveness : It is a safe and effective option for the treatment of hypertension in adults, demonstrating a good safety profile and significant improvement in blood pressure management. Its efficacy is noted to be greater than that of valsartan and olmesartan (Baker & White, 2011).

  • Mechanism of Action : The drug functions by selectively blocking the binding of angiotensin II to the angiotensin type 1 receptor, which plays a key role in controlling blood pressure (Perry, 2012).

  • Cardiometabolic Effects : Azilsartan medoxomil has been suggested to have pleiotropic cardiometabolic effects. However, further clinical studies are required to confirm its role in patients with metabolic disorders (Georgiopoulos et al., 2016).

  • Analytical Methods : A developed RP-HPLC-PDA method for the synchronous estimation of Azilsartan medoxomil in fixed-dose combinations indicates time and cost savings, making the process more efficient and environmentally friendly (Prajapati et al., 2022).

  • Blood Pressure Reduction and Cardiovascular Risk : The drug shows promising results in reducing blood pressure and improving tolerability, potentially lowering the risk of cardiovascular diseases and mortality rates (Hjermitslev et al., 2017).

  • Additional Pharmacological Effects : Azilsartan enhances adipogenesis, inhibits vascular cell proliferation, and blocks angiotensin II-induced activation in vascular smooth muscle cells, indicating a range of pharmacological actions beyond blood pressure control (Kajiya et al., 2011).

  • Renal Protective Actions : In type 2 diabetes, Azilsartan medoxomil reduces kidney damage, with its anti-inflammatory and antioxidative activities contributing to this protective action (Khan et al., 2014).

  • Efficacy and Tolerability : Compared to ramipril, Azilsartan medoxomil is more effective and better tolerated in treating stage 1–2 hypertension (Bönner et al., 2013).

Safety And Hazards

Azilsartan medoxomil may cause side effects such as dizziness, diarrhea, or tiredness . It may also rarely cause serious kidney problems or make them worse . A very serious allergic reaction to this drug is rare .

Future Directions

Azilsartan medoxomil is speculated to lower mortality rates and the onset of cardiovascular disease . Although there is no clinical significance yet determined, azilsartan medoxomil may have potential off-label uses in patients with a history of myocardial infarction or heart failure .

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFSABGVXDWMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235482
Record name Azilsartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Azilsartan medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs.
Record name Azilsartan medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Azilsartan medoxomil

CAS RN

863031-21-4
Record name Azilsartan medoxomil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863031-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azilsartan medoxomil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azilsartan medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azilsartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZILSARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azilsartan medoxomil
Reactant of Route 2
Reactant of Route 2
Azilsartan medoxomil
Reactant of Route 3
Reactant of Route 3
Azilsartan medoxomil
Reactant of Route 4
Azilsartan medoxomil
Reactant of Route 5
Reactant of Route 5
Azilsartan medoxomil
Reactant of Route 6
Reactant of Route 6
Azilsartan medoxomil

Citations

For This Compound
1,850
Citations
WL Baker, WB White - Annals of Pharmacotherapy, 2011 - journals.sagepub.com
… monitoring have been seen with azilsartan medoxomil as well as a higher … azilsartan medoxomil is combined with chlorthalidone. Adverse events are similar with azilsartan medoxomil …
Number of citations: 75 journals.sagepub.com
CM Perry - Clinical drug investigation, 2012 - Springer
… of azilsartan medoxomil in adults with essential hypertension and provides a summary of its pharmacological properties. Azilsartan medoxomil is a … Azilsartan medoxomil produces …
Number of citations: 54 link.springer.com
M Hjermitslev, DG Grimm, M Wehland… - Basic & Clinical …, 2017 - Wiley Online Library
… Azilsartan medoxomil is a prodrug that is hydrolysed in the intestines to the active component AZL. AZL has a t max of 1.5–3 hr and its bioavailability is approximately 60%. The drug is …
Number of citations: 26 onlinelibrary.wiley.com
GL Bakris, D Sica, M Weber, WB White… - The Journal of …, 2011 - Wiley Online Library
The current study assesses the antihypertensive efficacy and safety of the investigational angiotensin receptor blocker (ARB), azilsartan medoxomil (AZL‐M), compared with placebo …
Number of citations: 198 onlinelibrary.wiley.com
K Zaiken, JWM Cheng - Clinical therapeutics, 2011 - Elsevier
BACKGROUND: Azilsartan medoxomil is an angiotensin receptor blocker, approved on February 25, 2011 by the US Food and Drug Administration (FDA) for hypertension management…
Number of citations: 75 www.sciencedirect.com
D Sica, WB White, MA Weber, GL Bakris… - The Journal of …, 2011 - Wiley Online Library
… Azilsartan medoxomil (AZL‐M) is a unique angiotensin II receptor blocker (ARB) under development for the treatment of hypertension. To compare this ARB with another in the class, …
Number of citations: 175 onlinelibrary.wiley.com
NB Perepech, IE Chazova… - Systemic …, 2021 - journals.eco-vector.com
… To assess the effectiveness and safety of novel angiotensin II receptor blocker azilsartan medoxomil (AZL-M) as monotherapy and in free combinations with diuretics and/or calcium …
Number of citations: 2 journals.eco-vector.com
GL Bakris, D Sica, WB White, WC Cushman… - The American journal of …, 2012 - Elsevier
… of azilsartan medoxomil and chlorthalidone versus co-administration of azilsartan medoxomil and … After 2 weeks of treatment with azilsartan medoxomil 40 mg alone, all participants also …
Number of citations: 134 www.sciencedirect.com
WB White, MA Weber, D Sica, GL Bakris, A Perez… - …, 2011 - Am Heart Assoc
… effects of 2 doses of azilsartan medoxomil, with valsartan 320 … then superiority testing of azilsartan medoxomil (80 mg and … Azilsartan medoxomil at 80 mg had superior efficacy to both …
Number of citations: 290 www.ahajournals.org
G Bönner, GL Bakris, D Sica, MA Weber… - Journal of Human …, 2013 - nature.com
… The comparative effects of azilsartan medoxomil and olmesartan on ambulatory and clinic … Comparison of the novel angiotensin II receptor blocker azilsartan medoxomil vs valsartan by …
Number of citations: 97 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.